molecular formula C23H22ClF3N4O5 B12357025 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione

7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione

Cat. No.: B12357025
M. Wt: 526.9 g/mol
InChI Key: NGUDHZGXUBRSDO-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core purine structure, followed by the introduction of the chlorophenyl, hydroxypropyl, methyl, and trifluoromethoxyphenoxy groups through various chemical reactions. These reactions may include nucleophilic substitution, alkylation, and condensation reactions, often conducted under controlled temperatures and using catalysts to enhance reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization, distillation, and chromatography. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while substitution of the trifluoromethoxy group could result in various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating cellular processes such as gene expression, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-phenoxy-4,5-dihydropurine-2,6-dione
  • 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(methoxy)phenoxy]-4,5-dihydropurine-2,6-dione

Uniqueness

Compared to similar compounds, 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione is unique due to the presence of the trifluoromethoxy group

Properties

Molecular Formula

C23H22ClF3N4O5

Molecular Weight

526.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C23H22ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,18-19,32H,3,10-11,13H2,1H3

InChI Key

NGUDHZGXUBRSDO-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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